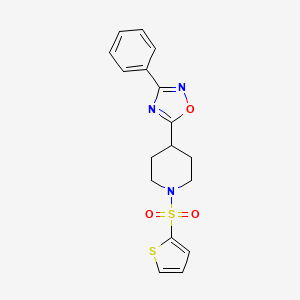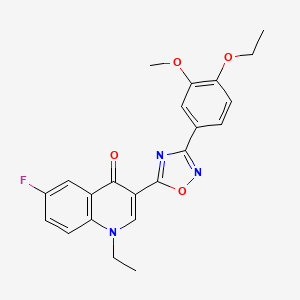
3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a quinolinone ring which is a bicyclic compound containing a benzene ring fused to a pyridine ring. Attached to this structure is an oxadiazole ring, a heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The oxadiazole ring might undergo reactions at the nitrogen or oxygen atoms, while the quinolinone ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and quinolinone rings and the nonpolar ethoxy and methoxy groups could affect its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Antifungal Properties
This compound has been investigated for its antifungal activity. Researchers synthesized novel (E)-1-(aryl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl) prop-2-en-1-ones (chalcones) and subsequently obtained racemic 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes by cyclocondensation reactions. Chalcone derivatives showed better antifungal activities than pyrazolines against various fungal species. Notably, some chalcones exhibited fungicidal properties .
Potential Bioactive Compound
The compound has also been explored as a potential bioactive agent. Specifically, it was used in the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Although the yield was moderate, this compound holds promise for further investigation .
Related Compounds
While not directly about the specified compound, related compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been studied for their properties. Such compounds may share common features or mechanisms of action .
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s being used for other purposes, the research directions would depend on the specific goals of the research .
Propiedades
IUPAC Name |
3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c1-4-26-12-16(20(27)15-11-14(23)7-8-17(15)26)22-24-21(25-30-22)13-6-9-18(29-5-2)19(10-13)28-3/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJFFLIIXBEOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

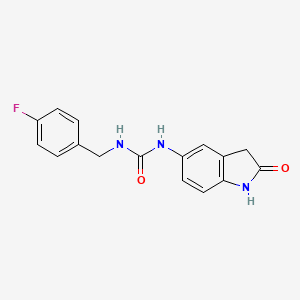


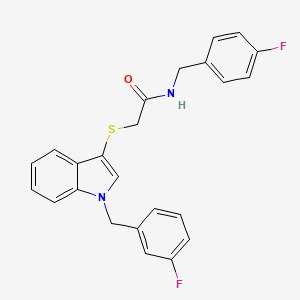
![N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide](/img/structure/B2563080.png)
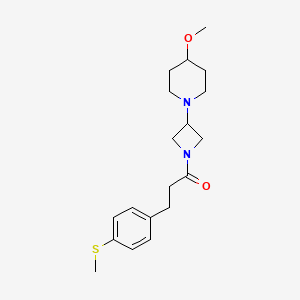

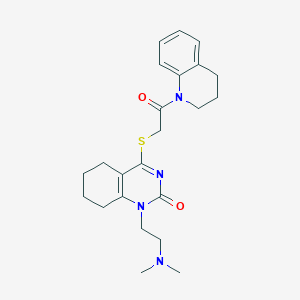
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2563090.png)
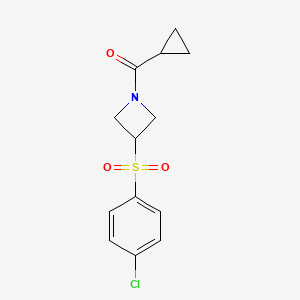
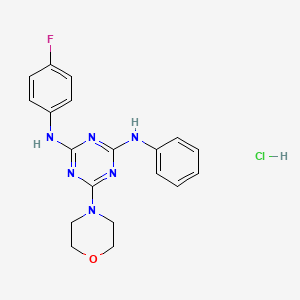
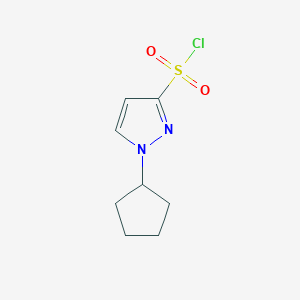
![5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline](/img/structure/B2563097.png)
